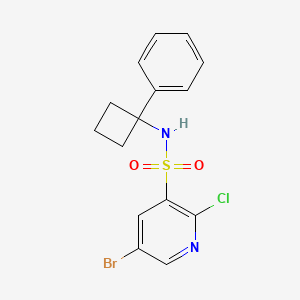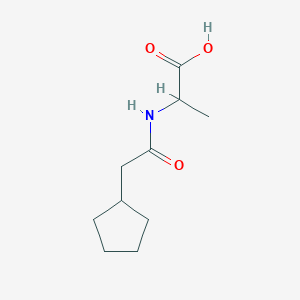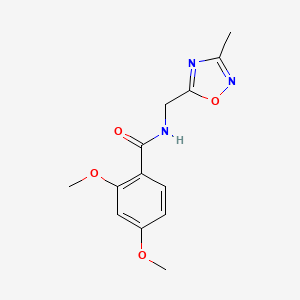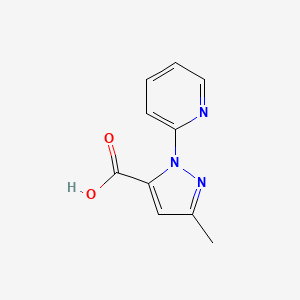![molecular formula C23H24ClN5OS B2737570 5-((2-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-51-4](/img/structure/B2737570.png)
5-((2-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a thiazole, triazole, and piperazine ring. These types of compounds are often found in pharmaceuticals and agrochemicals due to their ability to modulate the pharmacokinetic properties of a drug substance .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the piperazine ring is a common structural motif that can be incorporated into biologically active compounds through a Mannich reaction .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
- Research by (Bektaş et al., 2007) demonstrates the antimicrobial potential of 1,2,4-triazole derivatives. They synthesized various derivatives, including compounds similar in structure to the one , and found them to possess good or moderate activities against microorganisms.
Anticonvulsant Properties
- A study by (Fiakpui et al., 1999) explored the synthesis and anticonvulsant activities of 5-(2-Chlorophenyl)-7H-pyrido[4,3-f][1,2,4]triazolo[4,3-a][1,4]diazepines. They found that certain synthesized compounds exhibited significant anticonvulsant activity, which is relevant for conditions like epilepsy.
Vibrational Spectroscopic Analysis
- In a study by (Kuruvilla et al., 2018), the vibrational spectroscopic properties of a similar compound were investigated using FT-IR and FT-Raman techniques. This research is crucial in understanding the physical and chemical properties of these compounds.
Structural Characterization
- (Jiu-fu et al., 2015) conducted a study on the crystal structure of a related compound, providing insights into its molecular geometry and potential biological activities.
Biological Activity
- Research by (Gleason & Shannon, 1998) and (Kimura et al., 2004) explored the biological activities of compounds related to 5-((2-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol, particularly focusing on their interactions with serotonin receptors and potential pharmacological applications.
Anticancer Evaluation
- A study by (Kattimani et al., 2013) synthesized and evaluated the in vitro anticancer activity of novel triazole derivatives. They found that certain compounds showed promising activity against various human tumor cell lines, suggesting potential applications in cancer therapy.
Molecular Docking Studies
- Research by (Zhang et al., 2007) involved the synthesis and study of triazolopyrimidines as anticancer agents. Their work included molecular docking studies to understand the interaction of these compounds with biological targets.
Wirkmechanismus
Eigenschaften
IUPAC Name |
5-[(2-chlorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5OS/c1-2-19-25-23-29(26-19)22(30)21(31-23)20(17-10-6-7-11-18(17)24)28-14-12-27(13-15-28)16-8-4-3-5-9-16/h3-11,20,30H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHPBMJWVQNFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)C5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2737487.png)
![11-(4-Butoxyphenyl)-5-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2737488.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2737490.png)

![4-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2737493.png)

![(3R,4S)-8-Oxa-1-azaspiro[4.5]decane-3,4-diol;hydrochloride](/img/structure/B2737496.png)

![N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-4-methylthiophene-2-carboxamide](/img/structure/B2737498.png)

![Methyl 4-[(5,6-dimethylpyrimidine-4-carbonyl)amino]benzoate](/img/structure/B2737502.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2737506.png)

![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2737510.png)